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Head-to-Head Comparison: GSK2879552 and
Tranylcypromine
A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of enzyme inhibitors, both GSK2879552 and tranylcypromine have emerged

as significant molecules, albeit for distinct therapeutic applications. GSK2879552 is a potent

and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), investigated for its potential in

oncology. Tranylcypromine, a long-standing pharmaceutical, is a non-selective Monoamine

Oxidase (MAO) inhibitor primarily used as an antidepressant. Interestingly, tranylcypromine

also exhibits inhibitory activity against LSD1, creating a point of comparison between these two

compounds. This guide provides a detailed, data-driven comparison of GSK2879552 and

tranylcypromine, focusing on their biochemical potency, selectivity, and clinical profiles.

Mechanism of Action and Signaling Pathways
GSK2879552 is an orally available, irreversible inhibitor of LSD1, a key enzyme in epigenetic

regulation.[1] LSD1 removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9

(H3K9), leading to the suppression of target gene expression.[2] By inhibiting LSD1,

GSK2879552 enhances H3K4 methylation, which in turn increases the expression of tumor-

suppressor genes, potentially inhibiting the growth of cancer cells where LSD1 is

overexpressed.[1][3]
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Tranylcypromine acts as a non-selective and irreversible inhibitor of both MAO-A and MAO-B.

[4][5] These enzymes are crucial for the breakdown of monoamine neurotransmitters such as

serotonin, norepinephrine, and dopamine in the brain.[6][7] By inhibiting MAO, tranylcypromine

increases the levels of these neurotransmitters, which is believed to be the basis for its

antidepressant effects.[7][8] Notably, tranylcypromine also inhibits LSD1, although with less

potency than its effect on MAOs.[4][5]
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Figure 1: GSK2879552 Signaling Pathway.
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Figure 2: Tranylcypromine Signaling Pathway.

Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro potency of GSK2879552 and tranylcypromine

against their primary targets.
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Compound Target IC50 Reference

GSK2879552 LSD1 24 nM [9]

MAO-A >200 µM [10]

MAO-B >200 µM [10]

Tranylcypromine LSD1 < 2 µM [5]

MAO-A 2.3 µM [8]

MAO-B 0.95 µM [8]

As the data indicates, GSK2879552 is a highly potent and selective inhibitor of LSD1, with

significantly weaker activity against MAO enzymes.[10] In contrast, tranylcypromine is a more

potent inhibitor of MAO-A and MAO-B than LSD1.[5][8]

Experimental Protocols
The determination of the inhibitory activity of these compounds typically involves in vitro

enzyme inhibition assays.

LSD1 Inhibition Assay
A common method to measure LSD1 activity and its inhibition is the horseradish peroxidase

(HRP)-coupled assay.
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Figure 3: LSD1 Inhibition Assay Workflow.

Protocol:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b607812?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607812?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Recombinant human LSD1 enzyme is incubated with a di-methylated histone H3 lysine 4

(H3K4me2) peptide substrate in the presence of varying concentrations of the inhibitor

(GSK2879552 or tranylcypromine).

The demethylation reaction by LSD1 produces hydrogen peroxide (H₂O₂).

Horseradish peroxidase (HRP) and a fluorescent probe (e.g., Amplex Red) are added to the

reaction.

HRP utilizes the generated H₂O₂ to oxidize the probe, resulting in a fluorescent product.

The fluorescence intensity is measured using a microplate reader, which is proportional to

the LSD1 activity.

The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is

calculated from the dose-response curve.

MAO Inhibition Assay
The inhibitory activity against MAO-A and MAO-B can be determined using a similar

fluorometric assay.
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Figure 4: MAO Inhibition Assay Workflow.

Protocol:
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Recombinant human MAO-A or MAO-B enzymes are incubated with a suitable substrate

(e.g., kynuramine) and varying concentrations of the inhibitor.

The oxidative deamination of the substrate by MAO produces hydrogen peroxide (H₂O₂).

Similar to the LSD1 assay, HRP and a fluorescent probe are used to detect the generated

H₂O₂.

The fluorescence intensity, which is inversely proportional to the degree of MAO inhibition, is

measured.

IC50 values are determined from the resulting dose-response curves.

Clinical and Preclinical Findings
GSK2879552
GSK2879552 has been evaluated in Phase I clinical trials for the treatment of relapsed or

refractory small cell lung cancer (SCLC) and acute myeloid leukemia (AML).[11][12][13]

Preclinical studies demonstrated its ability to inhibit the proliferation of SCLC and AML cell lines

and to induce differentiation in AML cells.[14][15] In xenograft models, GSK2879552 showed

tumor growth inhibition.[16]

However, the clinical development of GSK2879552 was terminated due to an unfavorable risk-

benefit profile.[12][14] In the SCLC trial, while demonstrating favorable pharmacokinetic

properties, the drug showed poor disease control and a high rate of adverse events.[12][14]

Common treatment-related adverse events included thrombocytopenia, and serious adverse

events like encephalopathy were reported.[12] Similarly, in the AML and myelodysplastic

syndromes (MDS) trials, no significant clinical benefit was observed, and treatment was

associated with toxicity, including hemorrhage and thrombocytopenia.[11][17]

Tranylcypromine
Tranylcypromine is an FDA-approved medication for major depressive disorder, particularly for

patients who have not responded to other antidepressants.[18][19] Its efficacy in treating

depression has been established in numerous clinical trials.[10][20][21][22]
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The use of tranylcypromine is associated with a significant number of adverse effects and drug

interactions. Common side effects include dizziness, dry mouth, insomnia, and confusion.[4]

More serious risks include hypertensive crisis, which can be triggered by the ingestion of

tyramine-rich foods, and serotonin syndrome when combined with other serotonergic drugs.

[17][18][23] Due to these risks, patients on tranylcypromine require careful dietary and

medication management.[8][19]

Summary of Comparative Profiles
Feature GSK2879552 Tranylcypromine

Primary Target LSD1 MAO-A and MAO-B

Therapeutic Area Investigational (Oncology) Psychiatry (Antidepressant)

LSD1 Potency (IC50) 24 nM < 2 µM

MAO-A Potency (IC50) >200 µM 2.3 µM

MAO-B Potency (IC50) >200 µM 0.95 µM

Selectivity Highly selective for LSD1
Non-selective for MAO-A/B;

also inhibits LSD1

Clinical Status Development terminated Approved and marketed

Key Adverse Events
Thrombocytopenia,

encephalopathy, hemorrhage

Hypertensive crisis, serotonin

syndrome, dizziness, insomnia

Conclusion
GSK2879552 and tranylcypromine, while both being irreversible enzyme inhibitors and sharing

an inhibitory effect on LSD1, have vastly different pharmacological profiles and clinical

applications. GSK2879552 was specifically designed as a potent and highly selective LSD1

inhibitor for the treatment of cancer. Despite promising preclinical data, its clinical development

was halted due to a lack of efficacy and significant toxicity.

Tranylcypromine, on the other hand, is a well-established, non-selective MAO inhibitor used for

the treatment of depression. Its inhibitory effect on LSD1 is a secondary characteristic and is

significantly less potent than its primary MAO-inhibiting activity. The clinical utility of
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tranylcypromine is limited by its significant side effect profile and the need for strict dietary and

medication restrictions.

For researchers in drug development, the comparison of these two molecules highlights the

importance of target selectivity in achieving a favorable therapeutic index. While

tranylcypromine's broad activity is beneficial for its antidepressant effect, it also contributes to

its significant side effects. The development of GSK2879552 exemplifies a targeted approach,

which, in this case, did not translate into a successful clinical outcome, underscoring the

complexities of translating in vitro potency to in vivo efficacy and safety. Future research on

LSD1 inhibitors will likely focus on improving the therapeutic window and identifying patient

populations most likely to benefit from this targeted epigenetic therapy.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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